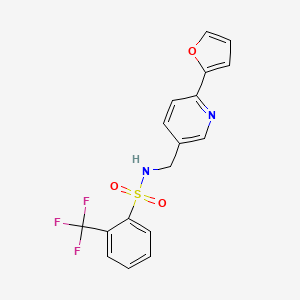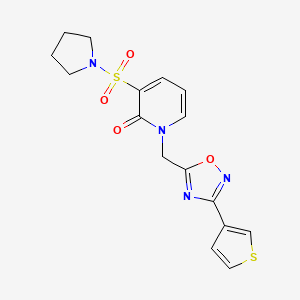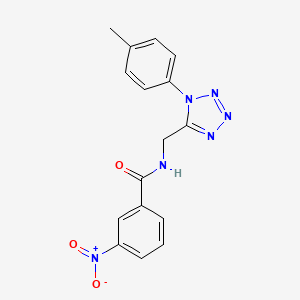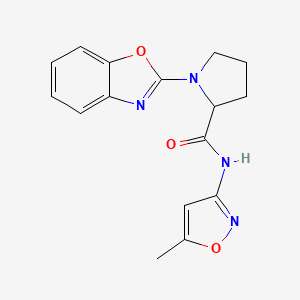
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group, all connected through a urea linkage
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.
Organic Synthesis: Due to its unique structure, the compound is used as a building block in the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies.
Material Science: The compound’s structural features make it a candidate for the design of novel materials with specific properties, such as conductivity or catalytic activity.
Méthodes De Préparation
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Dimethoxyphenyl Isocyanate: The piperidine intermediate is then reacted with 2,4-dimethoxyphenyl isocyanate to form the desired urea compound. This step is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound suitable for further applications.
Industrial production methods may involve optimization of these steps to enhance yield, reduce costs, and ensure scalability. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage or other reducible functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with active sites, while the aromatic and heterocyclic groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can be compared with similar compounds such as:
1-(2,4-Dimethoxyphenyl)-3-(piperidin-4-ylmethyl)urea: This compound lacks the thiophen-2-ylmethyl group, which may result in different chemical and biological properties.
1-(2,4-Dimethoxyphenyl)-3-((1-(phenylmethyl)piperidin-4-yl)methyl)urea:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and potential for diverse applications in scientific research.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-16-5-6-18(19(12-16)26-2)22-20(24)21-13-15-7-9-23(10-8-15)14-17-4-3-11-27-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFFXCLRZOANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride](/img/structure/B2631416.png)
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)



![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)
![methyl 2-[(2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)
![1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2631434.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)

![N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2631439.png)
